![molecular formula C19H20N4O4 B3563926 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide](/img/structure/B3563926.png)
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide
Vue d'ensemble
Description
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide is a complex organic compound that features a pyrazole ring, a furan ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with a nitrating agent such as nitric acid to introduce the nitro group.
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 2,3-dimethylphenyl derivative, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole and furan rings through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Coupling Reactions: The carboxamide group can be involved in coupling reactions with various nucleophiles, leading to the formation of new amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst for reduction reactions.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Coupling: Carbodiimides or other coupling agents under mild conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Functionalized Pyrazoles and Furans: From substitution reactions.
New Amide Compounds: From coupling reactions.
Applications De Recherche Scientifique
5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and carboxamide groups may play a role in binding to these targets, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2,3-Dimethylphenyl Derivatives: Used in the formation of the furan ring.
Other Pyrazole Derivatives: Such as 3,5
Propriétés
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-11-6-5-7-16(12(11)2)20-19(24)17-9-8-15(27-17)10-22-14(4)18(23(25)26)13(3)21-22/h5-9H,10H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZOOCEJFZDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(2-oxoazepane-1-carbonyl)pyridine-2-carbonyl]azepan-2-one](/img/structure/B3563850.png)
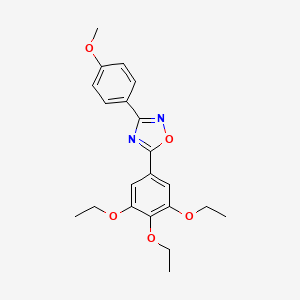
![4-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3563871.png)
![2-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3563873.png)
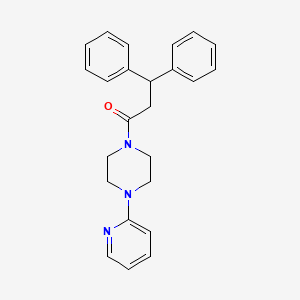
![N-(3-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3563896.png)
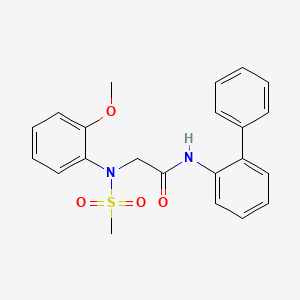
![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3563905.png)
![ETHYL 2-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE](/img/structure/B3563911.png)
![ethyl 4-{N-[(4-methylphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3563914.png)
![methyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3563922.png)
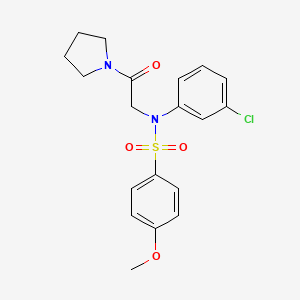
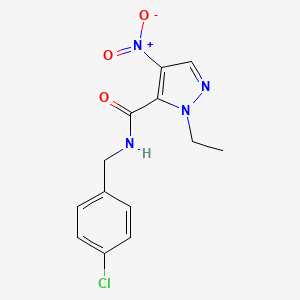
![ethyl 5-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B3563955.png)
